Enantiomer-Dependent TAAR1 Agonist Potency: (S)-Isomer Shows 3.1-Fold Higher Affinity than (R)-Isomer
The (S)-enantiomer of 2-phenylpropylamine demonstrates significantly higher potency as a human TAAR1 agonist compared to the (R)-enantiomer. The (S)-isomer has a reported EC50 of 104 nM, while the (R)-isomer has an EC50 of 325 nM [1]. This stereoselectivity is a critical factor for any research focused on trace amine signaling pathways.
| Evidence Dimension | TAAR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | (S)-2-Phenylpropylamine: 104 nM [1] |
| Comparator Or Baseline | (R)-2-Phenylpropylamine: 325 nM [1] |
| Quantified Difference | (S)-isomer is 3.1-fold more potent than (R)-isomer. |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells coexpressed with Galpha16 protein. Agonist activity assessed by internal calcium mobilization. [1] |
Why This Matters
Procuring the correct enantiomer is essential for reproducible potency in TAAR1-mediated studies, as using the racemate or wrong isomer will lead to significant under- or overestimation of biological effects.
- [1] IUPHAR/BPS Guide to Pharmacology. 2-phenyl-propylamine. Ligand ID: 5510. Data referenced from: Reese EA, et al. Pharmacol Res Perspect. 2014;2(6):e00077. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5510 View Source
